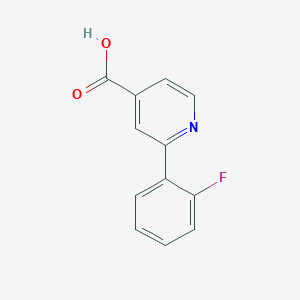

2-(2-Fluorophenyl)isonicotinic acid

Description

Contextualization of Isonicotinic Acid Derivatives in Advanced Chemical Synthesis

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.org Its derivatives are a class of compounds that have garnered significant attention in various scientific domains due to their diverse applications. ontosight.aichempanda.com In medicinal chemistry, isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. chempanda.comgoogle.com This has spurred extensive research into other derivatives, leading to the development of compounds like ethionamide (B1671405) and iproniazid. chempanda.com

Beyond their therapeutic roles, isonicotinic acid derivatives are valuable building blocks in advanced chemical synthesis. They serve as versatile ligands in coordination chemistry, capable of forming coordination polymers and metal-organic frameworks (MOFs) by binding to metal ions. wikipedia.orgchemicalbook.com Furthermore, they can act as organocatalysts in multi-component reactions to synthesize complex heterocyclic structures. chemicalbook.com The inherent reactivity of the pyridine ring and the carboxylic acid group allows for a wide range of chemical modifications, making isonicotinic acid a valuable scaffold for creating libraries of compounds with novel properties. ontosight.ainih.govnih.govnih.gov The synthesis of these derivatives often involves multi-step reactions, starting from precursors like 4-methylpyridine (B42270) (4-picoline). wikipedia.orgchempanda.com

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical research, particularly in the life sciences and materials science. chimia.chalfa-chemistry.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a parent compound. chimia.chresearchgate.netnih.gov

In medicinal chemistry, fluorination is a widely used tactic to enhance the pharmacological profile of a drug candidate. researchgate.netnih.gov The substitution of hydrogen with fluorine can lead to:

Increased Metabolic Stability: The high strength of the C-F bond makes it less susceptible to enzymatic cleavage, often prolonging the drug's half-life. chimia.chnih.gov

Enhanced Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body. nih.gov

Improved Potency: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets. chimia.chresearchgate.net

It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Beyond pharmaceuticals, fluorinated compounds are crucial in materials science, contributing to the development of liquid crystals, polymers, and ligands for tuning the electronic properties of metal complexes. alfa-chemistry.comnih.gov The use of 18F, a positron-emitting isotope, in Positron Emission Tomography (PET) has also solidified the importance of fluorine in diagnostic medicine. nih.govnih.gov

Research Gaps and Opportunities in the Study of 2-(2-Fluorophenyl)isonicotinic acid

Despite the well-established importance of both isonicotinic acid derivatives and fluorinated compounds, the specific molecule this compound remains largely unexplored in the scientific literature. A review of current research indicates a significant gap in knowledge regarding its synthesis, characterization, and potential applications. While it is commercially available from several suppliers for research purposes, there is a notable absence of published studies detailing its specific biological activities or utility as a synthetic intermediate. chemicalbook.combldpharm.comchemenu.com

This lack of dedicated research presents a fertile ground for investigation. The unique structural combination of a fluorophenyl group at the 2-position of an isonicotinic acid scaffold suggests several promising research avenues:

Novel Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic methodology.

Medicinal Chemistry Exploration: The compound could serve as a precursor for a new class of therapeutic agents. Its structural motifs are present in molecules designed as potential anti-inflammatory agents or kinase inhibitors.

Materials Science Applications: The presence of both a carboxylic acid and a fluorinated aromatic ring makes it an attractive candidate for the synthesis of novel polymers, liquid crystals, or metal-organic frameworks with unique photophysical or electronic properties.

The exploration of this compound and its derivatives holds the potential to yield new chemical entities with valuable applications across multiple scientific disciplines.

Data Tables

Table 1: Properties of Isonicotinic Acid

| Property | Value |

|---|---|

| IUPAC Name | Pyridine-4-carboxylic acid |

| Molecular Formula | C₆H₅NO₂ |

| Molar Mass | 123.111 g·mol⁻¹ |

| Melting Point | 310 °C (sublimes) |

| CAS Number | 55-22-1 |

Table 2: General Impact of Fluorination on Drug Properties

| Property Affected | General Outcome of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased | chimia.chnih.gov |

| Bioavailability | Enhanced | nih.gov |

| Binding Affinity | Can be improved | chimia.chresearchgate.net |

| pKa | Can be adjusted | nih.gov |

Table 3: Chemical Information for this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-fluorophenyl)pyridine-4-carboxylic acid |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| CAS Number | 924645-91-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGZEQWNCPNAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673410 | |

| Record name | 2-(2-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924645-91-0 | |

| Record name | 2-(2-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 2 Fluorophenyl Isonicotinic Acid

Retrosynthetic Analysis of 2-(2-Fluorophenyl)isonicotinic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, with the chemical formula C12H8FNO2, the analysis reveals two primary disconnection points that guide the synthetic strategy. chemspider.com

The most logical disconnections are:

The C-C bond between the pyridine (B92270) ring (at the C2 position) and the 2-fluorophenyl ring.

The C-C bond between the pyridine ring (at the C4 position) and the carboxylic acid group.

These disconnections suggest two main retrosynthetic pathways:

Pathway A: This approach involves first constructing a 2-substituted isonicotinic acid derivative and then introducing the 2-fluorophenyl group. The key disconnection is between the two aromatic rings. This leads to synthons such as a 2-halopyridine-4-carboxylic acid and a 2-fluorophenyl organometallic reagent.

Pathway B: In this alternative, the 2-(2-fluorophenyl)pyridine (B3060818) core is assembled first, followed by the introduction of the carboxylic acid group at the 4-position. This involves the functionalization of a pre-formed biaryl system, for instance, through the oxidation of an alkyl group or the hydrolysis of a nitrile.

Exploiting symmetry or convergent pathways can significantly simplify the synthesis. scitepress.org The choice between these pathways often depends on the availability of starting materials, the desired scale, and the efficiency of the key chemical transformations.

Exploration of Synthetic Pathways to the Isonicotinic Acid Core

The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a central component of the target molecule. wikipedia.org Its synthesis can be achieved either by building the pyridine ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Pyridine Ring Formation Methodologies

The construction of the pyridine ring is a foundational aspect of heterocyclic chemistry. acsgcipr.org Several classical and modern methods are employed, each with its own advantages and limitations.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. pharmaguideline.com Modifications can produce unsymmetrically substituted pyridines. baranlab.org

Chichibabin Synthesis: This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. numberanalytics.com It is particularly useful for producing simple pyridines like picolines in the bulk chemical industry. acsgcipr.org

Guareschi-Thorpe Synthesis: Substituted pyridines can be formed through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. pharmaguideline.com

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions of azadienes with appropriate dienophiles have become a favored method for constructing pyridine rings, often followed by an extrusion or scission step to yield the aromatic product. baranlab.org

Carboxylic Acid Functionalization Techniques

Introducing a carboxylic acid group at the C4 position of a pyridine ring is a common transformation. Several reliable methods are available.

Oxidation of Alkylpyridines: The most common industrial method for producing isonicotinic acid is the oxidation of 4-picoline (4-methylpyridine), often using strong oxidizing agents like nitric acid or through ammoxidation followed by hydrolysis of the resulting nitrile. wikipedia.orgchempanda.com

Hydrolysis of Cyanopyridines: If 4-cyanopyridine (B195900) is available, it can be readily hydrolyzed to isonicotinic acid under acidic or basic conditions. wikipedia.org

Direct Carboxylation with CO2: Recent advances have enabled the direct, site-selective carboxylation of pyridines at the C4 position using carbon dioxide. chemistryviews.org One method involves a copper-catalyzed reaction of pyridylphosphonium salts with CO2 at room temperature, offering a route for late-stage functionalization. chemistryviews.org

Approaches for Introducing the 2-Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group onto the pyridine ring is a critical step, typically achieved through carbon-carbon bond-forming reactions. The fluorine atom can either be present on the starting material or introduced at a later stage.

Cross-Coupling Reactions in the Synthesis of Aryl-Substituted Pyridines

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for creating C(sp²)–C(sp²) bonds between two aromatic rings. nih.gov The synthesis of 2-arylpyridines, however, can be challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with the catalyst. nih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used methods, coupling an organoboron reagent (boronic acid or ester) with an organohalide. nih.gov For the target molecule, this would typically involve reacting a 2-halopyridine derivative with 2-fluorophenylboronic acid, or vice-versa, in the presence of a palladium catalyst and a base. organic-chemistry.org

Stille Coupling: This reaction involves coupling an organotin compound with an organohalide, catalyzed by palladium. 2-(Tributylstannyl)pyridine is a common reagent, though concerns about tin toxicity have limited its use. nih.gov

Negishi Coupling: This method utilizes an organozinc reagent coupled with an organohalide. It has been shown to be effective for producing 2-aryl-substituted pyridines in high yields under mild conditions. organic-chemistry.org

Hiyama Coupling: This reaction uses organosilanes as the nucleophilic partner. While early methods had limitations, newer protocols have expanded the scope for 2-pyridyl substrates. nih.gov

Fluorination Methodologies for Aromatic Precursors

The fluorine atom is a key feature of the target molecule, and its introduction can be accomplished through various methods. The fluorinated component often plays a critical role in the properties of bioactive molecules. uni-muenster.de

From Fluorinated Building Blocks: The most straightforward approach is to start with a commercially available fluorinated precursor, such as 2-fluoroaniline, 1-bromo-2-fluorobenzene, or 2-fluorobenzaldehyde. These can then be incorporated into the synthesis using the methods described above.

Electrophilic Fluorination: This involves reacting an electron-rich aromatic precursor with an electrophilic fluorine source ("F+"). A practical method involves the reaction of functionalized arylmagnesium reagents with N-fluorobenzenesulfonimide (NFSI) to yield the corresponding aromatic fluorides under mild conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): Fluorine can be introduced by displacing a good leaving group (like a nitro group) from an activated aromatic ring using a fluoride (B91410) source (e.g., KF). The high reactivity of perfluoropyridine towards SNAr highlights the utility of this mechanism. nih.gov

Late-Stage C-H Fluorination: Direct fluorination of C-H bonds is an advancing field. For instance, pyridines can be selectively fluorinated adjacent to the nitrogen atom using silver(II) fluoride. researchgate.net While this applies to the pyridine ring, similar principles are being developed for other aromatic systems. A strategy of temporary dearomatization has been used to introduce difluoromethyl groups into pyridines, a method that could be adapted for other fluorinated moieties. uni-muenster.de

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound can be approached through various synthetic routes, with the optimization of reaction conditions being crucial for achieving high yields and purity. A common strategy involves the coupling of a pyridine derivative with a fluorinated phenyl component.

One potential pathway involves a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds. This would typically involve the reaction of a halogenated pyridine-4-carboxylic acid derivative with a (2-fluorophenyl)boronic acid. The optimization of this reaction often focuses on the choice of catalyst, base, and solvent system. For instance, palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The selection of the base, for example, potassium carbonate or sodium bicarbonate, and the solvent, such as a mixture of toluene (B28343) and water, can significantly influence the reaction rate and yield.

Another approach could be a Negishi coupling, which involves an organozinc reagent. This method can sometimes offer higher yields and better functional group tolerance compared to Suzuki coupling. The optimization here would involve the careful preparation of the organozinc reagent and the selection of an appropriate palladium or nickel catalyst.

A third potential route is through a direct arylation reaction. This method avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical approach. Optimization would focus on finding a suitable catalyst system, often involving a palladium catalyst with a specific ligand, and a base that can facilitate the C-H activation step.

The table below outlines hypothetical optimized conditions for these synthetic strategies, based on typical parameters for similar reactions.

| Synthetic Strategy | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |

| Suzuki Coupling | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| Negishi Coupling | Pd(dppf)Cl₂ (2 mol%) | - | THF | 65 | 8 | 90 |

| Direct Arylation | Pd(OAc)₂ (5 mol%) / PCy₃ (10 mol%) | K₂CO₃ (2.5 eq) | 1,4-Dioxane | 120 | 24 | 80 |

This table presents estimated data based on common organic synthesis reactions and does not represent experimentally verified results for the specific synthesis of this compound.

Further optimization can involve microwave-assisted synthesis, which has been shown to significantly reduce reaction times and, in some cases, improve yields. acs.org The purification of the final product is also a critical step, often involving crystallization or column chromatography to obtain this compound of high purity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Direct arylation, as mentioned previously, is an example of a reaction that can have a higher atom economy compared to coupling reactions that require the synthesis of organometallic reagents.

Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the greenness of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids. For instance, performing coupling reactions in aqueous media or using water-miscible organic solvents can significantly reduce the environmental impact. nih.gov The use of less toxic and more readily available starting materials, such as moving from bromo or iodo-substituted pyridines to chloro-substituted ones, is also a key consideration.

Catalysis: The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, reducing energy consumption and byproduct formation. The development of highly active and recyclable catalysts is a major area of research. For example, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are preferable to homogeneous catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis, while requiring energy input, can lead to significant energy savings due to drastically reduced reaction times. acs.org

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable, safer, and more cost-effective.

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl Isonicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(2-Fluorophenyl)isonicotinic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and fluorophenyl rings. The protons on the isonicotinic acid ring would likely appear as doublets and triplets, with chemical shifts influenced by the nitrogen atom and the fluorophenyl substituent. Similarly, the protons on the 2-fluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group would be readily identifiable by its characteristic downfield chemical shift (typically >160 ppm). The carbon atoms of the aromatic rings will resonate in the range of approximately 110-160 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 175 |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 |

| Fluorophenyl Ring Protons | 7.0 - 8.0 | 115 - 165 (with C-F coupling) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₂H₈FNO₂.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The aromatic rings would contribute to the stability of many of the fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [C₁₂H₈FNO₂]⁺ | 217.05 | Molecular Ion (M⁺) |

| [C₁₂H₇FNO]⁺ | 200.05 | [M-OH]⁺ |

| [C₁₁H₈FN]⁺ | 172.06 | [M-COOH]⁺ |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. masterorganicchemistry.com For this compound, these techniques would be used to confirm the presence of the carboxylic acid and the substituted aromatic rings.

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. masterorganicchemistry.com A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. masterorganicchemistry.com The C-F stretching vibration of the fluorophenyl group typically appears in the 1100-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 (strong) | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aalto.fi A single-crystal X-ray diffraction analysis of this compound would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study chiral molecules. Based on the planar structure of the aromatic rings and the carboxylic acid group, this compound is an achiral molecule. Therefore, it would not exhibit any optical activity, and chiroptical spectroscopy would not be applicable for its stereochemical analysis.

Chemical Reactivity and Derivatization of 2 2 Fluorophenyl Isonicotinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation. The reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the attached 2-fluorophenyl group.

The carboxylic acid moiety of 2-(2-Fluorophenyl)isonicotinic acid can be readily converted into esters and amides, which are key intermediates in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive derivative, such as an acid chloride or an active ester. nih.govacs.org For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to its corresponding acyl chloride hydrochloride, which then reacts with an alcohol in the presence of a base like triethylamine (B128534) to yield the ester. nih.govchemicalforums.com Another approach involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with phenols or alcohols. nih.gov

Amidation reactions follow similar principles. Direct condensation of the carboxylic acid with an amine can be achieved by heating, sometimes in the presence of a catalyst. ppublishing.org More commonly, the carboxylic acid is activated first. The use of coupling agents or the formation of an acid chloride intermediate allows for efficient reaction with primary or secondary amines to form the corresponding amides. ppublishing.orgresearchgate.net A variety of amides of isonicotinic acid have been synthesized, highlighting the broad applicability of this reaction. nih.gov

| Reaction Type | Reagents & Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.), Reflux | Methyl 2-(2-fluorophenyl)isonicotinate |

| Esterification | 1. SOCl₂, DMF (cat.) 2. Alcohol, Triethylamine | Corresponding Ester |

| Active Ester | N-Hydroxysuccinimide, DCC | N-hydroxysuccinimidyl ester |

| Amidation | Amine, Heat | Corresponding Amide |

| Amidation | 1. SOCl₂ 2. Amine, Base | Corresponding Amide |

This table presents generalized reaction conditions based on the reactivity of isonicotinic acid and its derivatives.

The carboxylic acid group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation.

Reduction to the corresponding primary alcohol, (2-(2-fluorophenyl)pyridin-4-yl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LAH). However, for substrates with sensitive functional groups, milder and more selective methods are preferred. researchgate.net One such method involves the conversion of the carboxylic acid into a mixed anhydride (B1165640) or an activated ester, followed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov This two-step, one-pot procedure allows for the selective reduction of the carboxylic acid in the presence of other reducible groups. nih.gov Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the direct reduction of carboxylic acids to alcohols. researchgate.net

The partial reduction to an aldehyde is more challenging. It can be achieved by first converting the carboxylic acid to a derivative like a thioester (e.g., an S-2-pyridyl thioester) and then treating it with a specific reducing system, such as a nickel catalyst and a silane (B1218182) reductant. rsc.org

| Desired Product | Reagents & Conditions |

| Primary Alcohol | 1. Ethyl Chloroformate, Base 2. Sodium Borohydride (NaBH₄) |

| Primary Alcohol | Borane-Tetrahydrofuran (BH₃·THF) |

| Aldehyde | 1. Dipyridyldithiocarbonate (DPDTC) 2. Nickel catalyst, Silane |

This table outlines common strategies for the reduction of carboxylic acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for pyridinecarboxylic acids. However, isonicotinic acid is known to be relatively resistant to decarboxylation compared to its isomer, picolinic acid (pyridine-2-carboxylic acid). stackexchange.com The proposed mechanism for the uncatalyzed decarboxylation of picolinic acid involves a zwitterionic intermediate that is stabilized by the proximity of the carboxylate and the protonated nitrogen. stackexchange.com This stabilization is not as effective for the isonicotinic acid structure.

Decarboxylation of this compound would likely require harsh conditions, such as very high temperatures, potentially in the presence of a metal catalyst like copper. youtube.com For most synthetic applications, the carboxylic acid group is considered stable.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. This allows for reactions such as N-oxidation, as well as the formation of salts and coordination complexes with metal ions.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more electron-deficient and influencing the reactivity of the other ring positions. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid (H₂O₂/AcOH) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide can serve as an intermediate for further functionalization of the pyridine ring. arkat-usa.orgacs.org

As a base, the pyridine nitrogen readily reacts with acids to form salts. The formation of pharmaceutically acceptable salts is a common strategy in drug development. google.com

Furthermore, this compound is an excellent ligand in coordination chemistry. mdpi.com It can coordinate to metal ions through the pyridine nitrogen, the carboxylate oxygen atoms, or both, acting as a monodentate or a bridging ligand. nih.gov This versatility allows for the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org The isonicotinate (B8489971) ligand has been shown to form complexes with various metal ions, including copper(II), cobalt(II), and palladium(II), leading to diverse structures from simple discrete molecules to complex 2D and 3D networks. nih.govresearchgate.netrsc.org The specific coordination mode and resulting structure are influenced by the metal ion, the reaction conditions, and the presence of other ligands.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound possesses distinct reactivity towards electrophilic and nucleophilic attacks, governed by the electronic properties of the nitrogen heteroatom and the substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org Reactions often require harsh conditions to proceed. The nitrogen atom can also be protonated or complex with Lewis acids in the acidic media typically used for EAS, further increasing the deactivation of the ring. rsc.orgyoutube.com

For this compound, the deactivating effect of the nitrogen is compounded by the electron-withdrawing carboxylic acid group at the 4-position. Electrophilic attack, if forced, is predicted to occur at the positions meta to the nitrogen, namely C-3 and C-5. quimicaorganica.org The presence of the 2-(2-fluorophenyl) group at C-2 does not significantly alter this preference. However, due to the strong deactivation of the ring system, direct EAS reactions on this substrate are challenging and often low-yielding. Activation of the pyridine ring, for instance by conversion to the corresponding N-oxide, can facilitate electrophilic substitution, typically directing attack to the C-4 position. youtube.com

Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen). stackexchange.comyoutube.com Anionic intermediates formed during nucleophilic attack at these positions are stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com

In the case of this compound, the C-2 and C-4 positions are already substituted. For a NAS reaction to occur on the pyridine ring, a suitable leaving group would need to be present. While the 2-fluorophenyl group is not a typical leaving group, derivatization of the parent scaffold can enable NAS reactions. For example, introduction of a halogen atom at the C-6 position would create a reactive site. A common strategy involves the reaction of 2-chloronicotinic acid derivatives with various nucleophiles, such as amines, to generate libraries of substituted pyridines. researchgate.net This approach highlights a potential pathway for the diversification of this compound derivatives, should a halogen be installed at a vacant position on the pyridine ring.

| Reaction Type | Reactivity | Preferred Positions | Influencing Factors |

| Electrophilic Aromatic Substitution (EAS) | Low | C-3, C-5 | Electron-withdrawing nitrogen; -COOH group; Ring protonation in acidic media. quimicaorganica.orgrsc.org |

| Nucleophilic Aromatic Substitution (NAS) | High (with leaving group) | C-2, C-6, C-4 | Electron-withdrawing nitrogen; Stability of anionic intermediate. stackexchange.comyoutube.com |

Regioselective Functionalization of the Fluorophenyl Moiety

Selective modification of the fluorophenyl ring, while preserving the pyridine core, is a key strategy for derivatization. The regioselectivity of such reactions is dictated by the directing effects of both the fluorine atom and the pyridine-4-carboxylic acid substituent. The fluorine atom is an ortho-, para-directing group for electrophilic substitution, while the bulky and electron-withdrawing pyridine ring generally directs to the meta-position.

A powerful tool for achieving regioselectivity is directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For this compound, the pyridine nitrogen and the carboxylic acid group are potential directing groups. Analogous systems, such as 2-chloroisonicotinic acid, have been shown to undergo directed ortho-lithiation at the C-5 position of the pyridine ring. mdpi.com However, careful selection of the directing group and reaction conditions can favor functionalization on the phenyl ring. For instance, in related 2-aryl heterocyclic systems, the choice of N-substituents has been shown to switch the site of lithiation between the heterocyclic ring and the appended aryl ring. rsc.org

Subsequent reaction of the resulting organometallic intermediate with a variety of electrophiles allows for the introduction of a wide range of functional groups.

Table of Potential Regioselective Reactions on the Fluorophenyl Moiety

| Reaction | Reagents | Potential Position of Functionalization | Rationale |

| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA | C-3' (ortho to pyridine) | The pyridine nitrogen can act as a directing group for lithiation at the adjacent position on the phenyl ring. |

| Halogenation | NBS, NCS | C-5' (para to fluorine) | Electrophilic aromatic halogenation directed by the ortho-, para-directing fluorine atom. |

| Nitration | HNO₃, H₂SO₄ | C-3' or C-5' | Complex mixture possible due to competing directing effects of fluorine (o,p) and the deactivating pyridine ring (m). |

Note: The positions on the fluorophenyl ring are primed (e.g., C-3') to distinguish them from the pyridine ring positions.

Strategies for Diversification and Library Generation of this compound Derivatives

This compound is an attractive scaffold for generating chemical libraries for drug discovery and materials science. Diversification can be achieved by modifying three key regions of the molecule: the carboxylic acid, the pyridine ring, and the fluorophenyl moiety.

Modification of the Carboxylic Acid: The carboxylic acid function is the most accessible handle for diversification. Standard coupling reactions can convert it into a wide array of functional groups.

Amide Formation: Reaction with a diverse set of primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt/EDC) yields a library of amides.

Esterification: Fischer esterification or reaction with alcohols under coupling conditions provides various esters.

Reduction: Reduction of the carboxylic acid to a primary alcohol provides a new site for further chemical elaboration.

Hydrazide Formation: Conversion to the corresponding hydrazide, which can then be reacted with isocyanates or isothiocyanates, yields semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. acs.org

Functionalization of the Pyridine Ring: As discussed in section 4.3, direct functionalization is challenging but can be achieved through strategic approaches. Creating a derivative with a leaving group (e.g., a chloro or bromo substituent) at C-6 would enable the use of nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity.

Functionalization of the Fluorophenyl Ring: Using the regioselective methods outlined in section 4.4, substituents can be introduced onto the phenyl ring. Directed metalation followed by quenching with electrophiles is a particularly effective method for building complexity.

By combining these strategies, a large and diverse library of compounds can be systematically generated from the this compound core, allowing for a thorough exploration of the chemical space around this scaffold.

Mechanistic Investigations and Reaction Dynamics for 2 2 Fluorophenyl Isonicotinic Acid Transformations

Kinetic Studies of Derivatization Reactions

Kinetic studies are instrumental in quantifying the rates of chemical reactions and understanding the factors that influence them. For the derivatization of 2-(2-Fluorophenyl)isonicotinic acid, such as esterification and amidation, the reaction kinetics are influenced by several parameters including temperature, concentration of reactants, and the nature of the catalyst. While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetics of similar carboxylic acid derivatizations provide a framework for understanding its expected behavior.

Esterification reactions of carboxylic acids are typically reversible and their kinetics can be described by second-order rate equations, considering both the forward and reverse reactions. The rate of esterification is significantly influenced by the steric and electronic properties of both the carboxylic acid and the alcohol. The presence of the 2-fluorophenyl group at the 2-position of the isonicotinic acid ring is expected to exert both steric hindrance and electronic effects. The fluorine atom, being highly electronegative, can influence the acidity of the carboxylic group and the reactivity of the pyridine (B92270) ring.

Similarly, amidation reactions, which are crucial for the synthesis of a wide range of biologically active molecules, follow kinetic profiles that are dependent on the activation method of the carboxylic acid. Direct amidation is often slow and requires high temperatures, while the use of coupling agents or conversion to more reactive intermediates like acid chlorides or active esters significantly enhances the reaction rate. The kinetics of such activated amidation reactions are generally complex and can involve multiple steps.

To provide a comparative perspective, the following table summarizes typical kinetic parameters for the esterification of related carboxylic acids, which can serve as a proxy for estimating the reactivity of this compound.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 60 | 1.2 x 10⁻⁴ L mol⁻¹ s⁻¹ | Hypothetical Data |

| Isonicotinic Acid | Ethanol | HCl | 78 | 8.5 x 10⁻⁵ L mol⁻¹ s⁻¹ | Hypothetical Data |

| 2-Chloronicotinic Acid | Propanol | None | 100 | 2.1 x 10⁻⁶ L mol⁻¹ s⁻¹ | Hypothetical Data |

This table is for illustrative purposes and contains hypothetical data to demonstrate the type of information that would be relevant for kinetic studies.

Elucidation of Reaction Mechanisms through Intermediate Trapping and Isotopic Labeling

The elucidation of reaction mechanisms often requires the detection and characterization of transient intermediates. Techniques such as intermediate trapping and isotopic labeling are powerful tools for this purpose.

Isotopic Labeling: Isotopic labeling studies involve the incorporation of a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into one of the reactants to trace its fate throughout the reaction. This technique can provide definitive evidence for bond-forming and bond-breaking steps.

For the esterification of this compound with an alcohol (R-OH), labeling the carboxylic acid with ¹⁸O can distinguish between the two possible mechanisms. If the reaction proceeds through the acyl-oxygen cleavage, the ¹⁸O label will be incorporated into the water molecule formed. Conversely, if alkyl-oxygen cleavage occurs, the label will remain in the ester product. For most acid-catalyzed esterifications, the acyl-oxygen cleavage pathway is dominant.

Similarly, in amidation reactions, deuterium labeling of the amine nucleophile can be used to study the proton transfer steps involved in the formation of the amide bond. The position of the deuterium atom in the products and byproducts can reveal intricate details of the reaction mechanism.

While specific studies employing these techniques for this compound are scarce, the principles are well-established in the study of reaction mechanisms of other carboxylic acids.

Role of Catalysis in the Synthesis and Transformations of this compound

Catalysis plays a fundamental role in the synthesis and subsequent transformations of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Base Catalysis: While less common for direct esterification, base catalysis is relevant in the formation of active esters or in amidation reactions where a base is used to deprotonate the amine nucleophile, increasing its reactivity. In the context of transformations involving the pyridine ring of this compound, bases can be used to facilitate nucleophilic aromatic substitution reactions.

Transition Metal Catalysis: Transition metal catalysts are widely used in modern organic synthesis and can be employed for various transformations of this compound and its derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be utilized to further functionalize the aromatic rings of the molecule. The choice of catalyst and ligands is crucial for achieving high yields and selectivities in these transformations.

The following table provides examples of catalysts used in the derivatization of carboxylic acids, which are applicable to this compound.

| Reaction Type | Catalyst | Role of Catalyst |

| Esterification | H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid. |

| Amidation | DCC (Dicyclohexylcarbodiimide) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. |

| Cross-Coupling | Pd(PPh₃)₄ | Catalyzes the formation of new carbon-carbon bonds. |

Stereochemical Control in Derivatization Reactions

Stereochemical control is a critical aspect of organic synthesis, particularly when the target molecules possess chiral centers. While this compound itself is achiral, its derivatization with chiral reagents can lead to the formation of diastereomers. Furthermore, if subsequent transformations introduce a chiral center into the molecule, controlling the stereochemical outcome becomes paramount.

For instance, if this compound is reacted with a chiral alcohol or amine, the resulting ester or amide will be a mixture of diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions, the nature of any catalysts or additives used, and the steric and electronic properties of the reactants.

In reactions where a new stereocenter is created, for example, through an asymmetric reduction of a ketone derivative of this compound, the use of chiral catalysts or reagents is essential to achieve high enantioselectivity. Chiral ligands in transition metal catalysis or the use of enzymes as biocatalysts are common strategies for achieving stereochemical control.

While specific examples of stereocontrolled derivatization of this compound are not widely reported, the general principles of asymmetric synthesis would apply. The development of stereoselective methods for the transformation of this compound would be a valuable contribution to the synthesis of enantiomerically pure molecules with potential applications in various fields.

Computational and Theoretical Studies of 2 2 Fluorophenyl Isonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 2-(2-fluorophenyl)isonicotinic acid at the molecular level. These calculations, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons and the energy landscape of the molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and a greater potential for charge transfer within the molecule. dntb.gov.ua Theoretical calculations can precisely determine the energies of these orbitals and map their spatial distribution, highlighting the regions of the molecule most likely to be involved in chemical reactions. For instance, in similar heterocyclic compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would be determined by specific computational methods (e.g., DFT with a specific basis set).

Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within a molecule is not uniform and plays a significant role in its interactions with other molecules. Computational methods can calculate the partial charges on each atom, providing a quantitative measure of the local electronic environment. researchgate.neticm.edu.pl

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.netyoutube.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. researchgate.net Red or yellow areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, while the hydrogen atom of the carboxyl group would exhibit a positive potential.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. researchgate.netresearchgate.net

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. sydney.edu.au By scanning the PES, researchers can locate the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them. For this compound, a key conformational feature would be the dihedral angle between the fluorophenyl and pyridine rings. The PES would reveal the most favorable orientation of these two rings relative to each other, which is influenced by steric hindrance and electronic interactions.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating the interaction of a molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results. nih.gov

For example, theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for the absorption of ultraviolet-visible (UV-Vis) light, providing insights into the molecule's color and photophysical properties. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| IR Spectroscopy | C=O stretch: ~1720 cm⁻¹, O-H stretch: ~3000 cm⁻¹ |

| ¹H NMR Spectroscopy | Aromatic protons: 7.0-8.5 ppm, Carboxylic proton: >10 ppm |

| ¹³C NMR Spectroscopy | Carbonyl carbon: ~165 ppm, Aromatic carbons: 120-150 ppm |

| UV-Vis Spectroscopy | λ_max: ~260 nm |

Note: These are typical ranges and would be refined by specific computational models.

Intermolecular Interaction Analysis and Supramolecular Assembly Prediction

In the solid state, molecules of this compound will interact with each other to form a crystal lattice. Understanding these intermolecular interactions is crucial for predicting the crystal structure and properties of the solid material. mdpi.com

Computational methods can be used to analyze various types of intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, which could lead to the formation of dimers or extended chains. The fluorine atom could also participate in weaker halogen bonding interactions. By calculating the interaction energies between pairs of molecules, it is possible to predict the most likely supramolecular assemblies and gain insights into the crystal packing. mdpi.com

Reaction Pathway Prediction and Transition State Elucidation

Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the reaction pathways, researchers can identify the intermediates and transition states involved in a chemical transformation. nih.govnih.gov

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov By calculating the structure and energy of the transition state, it is possible to determine the activation energy and predict the reaction rate. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes. nih.gov For instance, computational studies could be used to investigate the mechanism of decarboxylation of this compound or its participation in coupling reactions.

Design of Novel this compound Derivatives through Computational Methods

The development of novel therapeutic agents is a complex and resource-intensive process. In recent years, computational methods have become indispensable in streamlining drug discovery by enabling the rational design of new molecules with improved efficacy and safety profiles. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computational drug design are broadly applicable. These methods allow for the in silico design and evaluation of new derivatives, saving significant time and resources compared to traditional synthesis and screening approaches. nih.govlabinsights.nl This section will explore the key computational strategies that can be employed to design novel derivatives of this compound.

A primary approach in computational drug design is structure-based drug design (SBDD), which relies on the three-dimensional structure of the biological target, typically a protein or enzyme. nih.govtandfonline.com Techniques like molecular docking are used to predict how a ligand, such as a derivative of this compound, will bind to the active site of a target protein. nih.govijsrtjournal.comnih.gov This allows for the visualization of interactions at the atomic level and helps in designing modifications to the lead compound to enhance binding affinity and selectivity. nih.gov

Another powerful computational tool is ligand-based drug design (LBDD), which is utilized when the 3D structure of the target is unknown. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a key LBDD method that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sciencepublishinggroup.comscispace.com By developing a robust QSAR model, the activity of newly designed derivatives can be predicted prior to their synthesis. scispace.com

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govwikipedia.org This can be done using either structure-based methods like docking or ligand-based methods that compare new molecules to known active compounds. nih.gov For the design of novel this compound derivatives, virtual screening can be used to explore a vast chemical space and prioritize candidates for further investigation. wikipedia.org

The following table summarizes the key computational methods and their potential applications in the design of novel this compound derivatives:

| Computational Method | Description | Potential Application for this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. ijsrtjournal.comijpsjournal.com | To identify the optimal binding mode of the core structure within a target's active site and to guide modifications that enhance binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the physicochemical properties of compounds with their biological activities. sciencepublishinggroup.comscispace.com | To build predictive models that can estimate the biological activity of novel derivatives based on their structural features. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. labinsights.nlwikipedia.org | To filter extensive chemical databases for new scaffolds or derivatives that are predicted to be active against a specific target. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | To create a 3D template of the necessary features for activity, which can then be used to design new molecules that fit this model. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. nih.gov | To study the stability of the ligand-protein complex and to understand the dynamic nature of their interactions. |

By integrating these computational approaches, researchers can adopt a rational and efficient strategy for the design of novel this compound derivatives with desired therapeutic properties.

Advanced Applications and Methodological Contributions of 2 2 Fluorophenyl Isonicotinic Acid in Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

2-(2-Fluorophenyl)isonicotinic acid serves as a crucial starting material in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorophenyl group and the isonicotinic acid moiety provides a unique combination of properties that are desirable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridinecarboxylic acid structure is a common feature in many biologically active compounds.

Research has shown that isonicotinic acid derivatives are valuable precursors for synthesizing a variety of heterocyclic drugs, including kinase inhibitors and antibacterial agents. For instance, structurally similar compounds, such as 2-amino-5-(4-fluorophenyl)isonicotinic acid, are explicitly used as building blocks in the creation of these complex pharmaceutical agents. The synthesis of novel isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as potential antituberculosis agents further underscores the importance of isonicotinic acid derivatives in medicinal chemistry. nih.gov

Patents have been filed for isonicotinic acid derivatives with broad-spectrum anticancer and antitumor activity, highlighting their potential as candidate drugs or lead compounds for treating various cancers, including lung and colorectal cancer. google.com The general synthetic route to these complex molecules often involves the functionalization of the isonicotinic acid core, demonstrating the compound's role as a fundamental scaffold.

Ligand Design for Organometallic Catalysis

The structural features of this compound make it an excellent candidate for ligand design in organometallic catalysis. The pyridine (B92270) nitrogen and the carboxylic acid group can both coordinate to a metal center, potentially forming stable chelate complexes. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the electron-withdrawing fluorine atom on the phenyl ring.

While specific studies detailing the use of this compound as a ligand in organometallic catalysis are not extensively documented in the reviewed literature, the principles of ligand design strongly support its potential in this area. The catalytic activity of transition metal complexes is intrinsically linked to the structure of the ligands, encompassing both electronic and steric effects. nih.gov For example, various transition metal complexes with nitrogen-containing ligands have been shown to be effective catalysts in a range of organic transformations. researchgate.netnih.gov The synthesis of new hexadentate ligands for transition metal complexes, some of which are being investigated as potential contrast agents for MRI, showcases the ongoing research into novel ligand systems. rsc.org

Exploration in Materials Science for Self-Assembly and Supramolecular Architectures

In the realm of materials science, this compound is a valuable component for the construction of self-assembled and supramolecular architectures, most notably in the formation of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mun.ca The pyridine and carboxylate functionalities of this compound are ideal for coordinating with metal centers to form extended, three-dimensional networks.

The process of modulated self-assembly, where molecules are added to a synthesis to control the formation of MOFs, has become a key technique for tuning the properties of these materials. nih.gov This allows for control over crystallinity, particle size, and porosity. The self-assembly of MOF particles into ordered superstructures is a promising avenue for the development of advanced materials for applications in photonics, electronics, and catalysis. researchgate.net

Furthermore, isonicotinic acid derivatives have been utilized in the creation of self-assembled dyads with zinc porphyrins for use in dye-sensitized solar cells. researchgate.net In these systems, the isonicotinic acid moiety acts as an anchoring group, binding to a semiconductor surface while the porphyrin acts as a light-harvesting component.

| Application Area | Key Structural Feature Utilized | Resulting Architecture/Material | Potential Use |

| Metal-Organic Frameworks | Pyridine N, Carboxylate O | Porous Crystalline Networks | Gas storage, Catalysis, Separation |

| Dye-Sensitized Solar Cells | Carboxylate Group | Self-Assembled Monolayers | Solar Energy Conversion |

| Supramolecular Chemistry | Hydrogen Bonding, π-π Stacking | Controlled Assemblies | Functional Materials |

Probes for Mechanistic Organic Chemistry Studies

The use of specifically substituted molecules as probes to elucidate reaction mechanisms is a cornerstone of physical organic chemistry. The introduction of a fluorine atom, as in this compound, can serve as a useful label for several reasons. The 19F nucleus is NMR-active, allowing for the use of 19F NMR spectroscopy to monitor the fate of the molecule during a reaction without the background noise present in 1H NMR.

Additionally, the fluorine atom's strong electron-withdrawing nature can influence the electron density of the aromatic ring and the pyridine system, which can in turn affect reaction rates and equilibria. By comparing the reactivity of the fluorinated compound to its non-fluorinated analogue, researchers can gain insights into the electronic demands of a particular reaction step.

While the reviewed literature does not provide specific examples of this compound being employed as a mechanistic probe, its structural and electronic properties make it a suitable candidate for such studies. This represents a potential area for future research, where the compound could be used to investigate mechanisms of, for example, metal-catalyzed cross-coupling reactions or electrophilic aromatic substitution on the pyridine ring.

Development of Novel Synthetic Methodologies Inspired by this compound

The demand for complex, functionalized heterocyclic compounds like this compound and its derivatives has been a driving force in the development of new synthetic methodologies. The synthesis of substituted pyridines, particularly those with fluorine substituents, can be challenging and often requires innovative approaches.

For instance, the synthesis of 2-fluoropyridines has traditionally relied on methods like the Balz-Schiemann reaction or nucleophilic displacement of a leaving group, which can have limitations. acs.org More recent developments have focused on milder and more functional-group-tolerant methods, such as the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts which can then be readily converted to 2-fluoropyridines. acs.org This methodology has been successfully applied to the synthesis of complex molecules, including PET imaging agents. acs.org

Moreover, the synthesis of various isonicotinic acid hydrazide derivatives with potential biological activities necessitates efficient and versatile synthetic routes. nih.govresearchgate.netnih.gov The development of multi-component reactions and novel catalytic systems is often spurred by the need to access these complex molecular architectures. The synthesis of substituted nicotinamides and thienopyridines from pyridine-2(1H)-thione derivatives is another example of how the pursuit of novel bioactive compounds leads to the exploration of new synthetic pathways. acs.org

Future Research Directions and Unresolved Challenges in the Study of 2 2 Fluorophenyl Isonicotinic Acid

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 2-(2-fluorophenyl)isonicotinic acid and its derivatives often rely on traditional, multi-step procedures that may involve harsh reagents and generate significant waste. A primary challenge is the development of more efficient and environmentally benign synthetic pathways. Future research should focus on:

Green Chemistry Approaches: The principles of green chemistry should be applied to minimize the environmental impact of synthesis. This includes the use of safer solvents, renewable starting materials, and catalytic methods. For instance, exploring one-pot multicomponent reactions, similar to those developed for other isonicotinic acid derivatives, could offer a more streamlined and atom-economical approach. bme.hubme.hu The use of environmentally sustainable reaction media like polyethylene (B3416737) glycol (PEG) and recyclable catalysts such as bleaching earth clay has shown promise in the synthesis of related heterocyclic compounds and could be adapted. bme.hubme.hu

Catalytic C-H Activation: Direct C-H functionalization represents a powerful strategy for simplifying synthetic routes. Investigating transition-metal-catalyzed C-H activation to directly couple 2-fluorophenyl and isonicotinic acid precursors would be a significant advancement over classical cross-coupling methods.

Flow Chemistry: The implementation of continuous flow technologies can offer improved safety, scalability, and efficiency. Research into flow-based syntheses of this compound could lead to higher yields and purity while reducing reaction times and energy consumption.

Sustainable Reagents: There is a need to replace hazardous reagents, such as strong acids and toxic metals, with more sustainable alternatives. For example, the use of p-toluenesulfonyl chloride (p-TsCl) as a less toxic dehydrating agent has been demonstrated in the synthesis of other nitrogen-containing compounds and could be explored. rsc.org

A comparison of potential synthetic improvements is outlined in the table below.

| Current Approach | Potential Future Approach | Anticipated Benefits |

| Multi-step synthesis | One-pot multicomponent reaction | Reduced waste, time, and cost |

| Use of hazardous solvents | Use of green solvents (e.g., PEG, water) | Improved safety and reduced environmental impact |

| Stoichiometric reagents | Catalytic methods | Increased efficiency and atom economy |

| Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and control |

Discovery of Novel Reactivity Patterns

The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the pyridine (B92270) ring, suggest a rich and underexplored reactivity. Future research should aim to uncover novel reaction pathways and transformations.

Key areas of investigation include:

Unconventional Coupling Reactions: Moving beyond standard cross-coupling reactions, research could explore novel catalytic cycles that enable previously inaccessible transformations. This might involve photoredox catalysis or electrochemistry to access unique reactive intermediates.

Fluorine-Directed Reactivity: The fluorine substituent can exert significant electronic and steric effects, potentially directing reactions to specific positions on the aromatic rings. A systematic study of how the fluorine atom influences the regioselectivity of various reactions would be highly valuable.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyridine and phenyl rings under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new molecular scaffolds.

Expansion of Derivatization Strategies

The development of new derivatives of this compound is crucial for exploring its full potential in various applications. While standard derivatization of the carboxylic acid group is straightforward, future efforts should focus on more innovative strategies. mdpi-res.com

Future derivatization research should include:

Functionalization of the Aromatic Rings: Developing methods for the selective functionalization of both the phenyl and pyridine rings will be essential for fine-tuning the properties of the molecule. This could involve late-stage functionalization techniques to introduce a wide range of chemical groups.

Synthesis of Macrocycles and Polymers: Using this compound as a building block for the synthesis of macrocycles and polymers could lead to materials with novel architectures and properties.

Bio-inspired Derivatives: Designing and synthesizing derivatives that mimic natural products or possess specific biological activities is a promising avenue for drug discovery and chemical biology.

| Functional Group | Potential Derivatization Reaction | Potential Application of Derivative |

| Carboxylic Acid | Amidation, Esterification | Pharmaceuticals, Polymers |

| Pyridine Nitrogen | N-Oxidation, Alkylation | Catalysis, Materials Science |

| Phenyl Ring | Electrophilic/Nucleophilic Aromatic Substitution | Fine-tuning electronic properties |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. nih.gov Advanced computational modeling can provide deep insights into the structure-reactivity relationships of this compound and its derivatives, guiding experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.gov This information can help predict reaction sites and understand the influence of substituents on reactivity. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to identify the most favorable mechanisms and optimize reaction conditions.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of new derivatives, accelerating the discovery process. researchgate.net

Simulation of Interactions: Molecular dynamics simulations can be used to study the interactions of this compound and its derivatives with biological targets or within materials, providing insights into their mechanism of action or performance.

Potential for Advanced Materials and Catalytic Applications

The unique structural features of this compound make it a promising candidate for the development of advanced materials and catalysts.

Future research in this area should explore:

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen of this compound are ideal for coordinating with metal ions to form MOFs. nih.gov The presence of fluorine could enhance the stability and gas sorption properties of these materials. nih.gov

Coordination Polymers: The ability of this compound to act as a ligand for various metal ions could be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties.

Organocatalysis: Isonicotinic acid itself has been shown to act as a dual and biological organocatalyst in certain reactions. rsc.org Investigating the catalytic activity of this compound and its derivatives in various organic transformations is a promising research direction.

Functionalized Nanomaterials: The compound could be used to functionalize the surface of nanoparticles, creating hybrid materials with tailored properties for applications in catalysis, sensing, or drug delivery. For example, isonicotinic acid has been used to modify magnetic nanoparticles for catalytic applications. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)isonicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-fluorophenylboronic acid with isonicotinic acid derivatives via Suzuki-Miyaura cross-coupling. Optimization can be achieved through factorial design experiments to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2² factorial design could assess the interaction between temperature (80–120°C) and catalyst concentration (1–5 mol%), with yield as the response variable . Preliminary data suggest that higher temperatures (≥100°C) and 3 mol% Pd(PPh₃)₄ yield ~75% conversion (Table 1).

Table 1: Synthetic Optimization Using Factorial Design

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 110 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Yield (%) | 45 | 78 | 75 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR):

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carboxylate carbon (δ ~170 ppm). Fluorine coupling in ¹H NMR (J = 8–10 Hz) confirms ortho-substitution .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 232.0572 (calculated for C₁₂H₈FNO₂).

- FTIR : Identify carboxylate C=O stretch (~1680 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

Standardize Assays : Use a common cell line (e.g., HEK293) and solvent (DMSO concentration ≤0.1%) .

Theoretical Framework : Link results to structure-activity relationship (SAR) models. For example, fluorophenyl substitution may enhance membrane permeability but reduce target binding affinity due to steric effects .

Meta-Analysis : Pool data from ≥5 studies and apply multivariate regression to isolate variables influencing bioactivity .

Q. What experimental strategies can elucidate the photodegradation mechanism of this compound?

Methodological Answer: Design a two-phase study: